molecular formula C16H13N5O4S2 B2651048 N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-28-3

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2651048
CAS No.: 921865-28-3
M. Wt: 403.43
InChI Key: DZJOOXTYINEDBY-UHFFFAOYSA-N
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Description

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4S2 and its molecular weight is 403.43. The purity is usually 95%.
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Biological Activity

N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C15H14N4O4S2\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_4\text{S}_2

This structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole and thiazole groups contributes to its pharmacological potential.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of derivatives containing the thiadiazole structure. For instance, compounds with similar structures have shown significant activity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A review indicated that 1,3,4-thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
    • Specific derivatives showed potent activity; for example, one derivative demonstrated an IC50 of 3.29 μg/mL against HCT116 cells .
  • Mechanism of Action :
    • The cytotoxic effect is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. Studies employing fluorescence-activated cell sorting (FACS) have demonstrated that certain thiadiazole derivatives can induce apoptosis in cancer cells without causing cell cycle arrest .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Thiadiazole derivatives have been reported to exhibit varying degrees of antibacterial and antifungal activities.

Antimicrobial Efficacy

  • A study focused on the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives found that these compounds displayed significant activity against Gram-positive bacteria while showing limited effectiveness against Gram-negative strains .
  • The biological activity was correlated with structural modifications of the thiadiazole ring; for instance, substitutions at specific positions enhanced antibacterial potency .

Comparative Biological Activity Table

Activity Type Cell Line/Organism IC50/Effect Reference
CytotoxicityHCT116 (Colon Cancer)3.29 μg/mL
CytotoxicityMCF-7 (Breast Cancer)0.28 μg/mL
AntibacterialStaphylococcus aureusModerate
AntifungalCandida albicansNone significant

Properties

IUPAC Name

N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S2/c1-8-20-21-16(27-8)18-13(22)5-10-6-26-15(17-10)19-14(23)9-2-3-11-12(4-9)25-7-24-11/h2-4,6H,5,7H2,1H3,(H,17,19,23)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJOOXTYINEDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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